molecular formula C9H14O2 B13073772 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid

2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid

Cat. No.: B13073772
M. Wt: 154.21 g/mol
InChI Key: SALPJWMFPFKPTN-UHFFFAOYSA-N
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Description

2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid is a bicyclic carboxylic acid characterized by a fused bicyclo[3.2.0]heptane scaffold and an acetic acid moiety. This structure imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(6-bicyclo[3.2.0]heptanyl)acetic acid

InChI

InChI=1S/C9H14O2/c10-9(11)5-7-4-6-2-1-3-8(6)7/h6-8H,1-5H2,(H,10,11)

InChI Key

SALPJWMFPFKPTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid can be achieved through several methods. One notable method involves the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, which serves as a precursor . This process utilizes enzymatic resolution with Pseudomonas fluorescens lipase to obtain the desired enantiomers with high enantiomeric excess.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the chemoenzymatic approach mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can undergo homolytic rearrangements, where free radicals abstract hydrogen from the bridge and bridgehead sites . This process leads to the formation of various radical intermediates, which can further react to form different products. The stereoelectronic properties of the compound play a crucial role in determining the reaction pathways and outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Bicyclic Frameworks

Bicyclo[2.2.1]heptane Derivatives
  • 2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid (CAS 1007-01-8): Molecular Formula: C₉H₁₂O₂; Molecular Weight: 152.19 g/mol . Differs in bicyclo[2.2.1] versus [3.2.0] ring systems. Biodegradability: Degrades with a long lag phase (>60 days in freshwater), indicating environmental persistence .
  • 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (CAS 825-71-8):

    • Contains a double bond in the bicyclic system, reducing strain but increasing conjugation.
    • Molecular Weight : 152.19 g/mol; Appearance : Liquid; Storage : 4°C .
Azabicyclo Derivatives
  • 2-[endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid (CAS 2725790-96-3): Incorporates a nitrogen atom in the bicyclo[3.1.1] system, enhancing basicity. Molecular Formula: C₁₃H₂₁NO₄; Molecular Weight: 255.31 g/mol . Used as a building block in peptide synthesis due to its tert-butoxycarbonyl (Boc) protecting group .
  • rac-2-[(1R,5R)-6-amino-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid hydrochloride: Contains an oxygen atom (oxabicyclo) and an amino group, enabling salt formation. Molecular Formula: C₇H₁₄ClNO₃; Molecular Weight: 195.65 g/mol .

Functional Group Modifications

Pharmaceutical Derivatives
  • Mirogabalin Besylate (USAN: cd-60): Structure: [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid monobenzenesulfonate. Key Feature: The ethyl and aminomethyl substituents enhance receptor binding and bioavailability .
Degradation Products
  • 2-Bicyclo[2.2.1]heptane Acetic Acid :
    • A degradation product of synthetic benzyl bromides.
    • Biodegradability : Shows ultimate biodegradation after 60 days in OECD 301D tests but with prolonged lag phases in freshwater .

Physicochemical and Environmental Properties

Compound Bicyclo System Molecular Weight (g/mol) Biodegradability (OECD 301D) Key Applications
2-{Bicyclo[3.2.0]heptan-6-yl}acetic Acid* [3.2.0] ~197.19 (estimated) Data unavailable Research, drug development
2-(Bicyclo[2.2.1]heptan-2-yl)acetic Acid [2.2.1] 152.19 60 days (lag phase >60 days) Material science
Mirogabalin Besylate [3.2.0] 419.50 (with besylate) N/A Pharmaceuticals
2-[endo-3-Boc-azabicyclo[3.1.1]heptan-6-yl]acetic Acid [3.1.1] 255.31 N/A Peptide synthesis

*Estimated based on bicyclo[3.2.0]heptane scaffold and acetic acid moiety.

Biological Activity

2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid is a bicyclic compound characterized by its unique bicyclo[3.2.0]heptane structure, which includes a seven-membered ring system with a carboxylic acid functional group at the 2-position. This structural configuration imparts distinct chemical properties and potential biological activities, making it a subject of increasing interest in medicinal chemistry and organic synthesis.

The compound's reactivity can be explored through various reactions typical of carboxylic acids and bicyclic compounds, allowing for the derivation of various derivatives and analogs. Notably, compounds derived from bicyclic structures often exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. The unique spatial arrangement of atoms within the bicyclic framework influences interactions with biological targets, which is crucial for its potential therapeutic applications.

Anti-Cancer Properties

Research indicates that derivatives of bicyclo[3.2.0]heptane can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy. For instance, studies have shown that certain synthesized compounds based on this bicyclic structure exhibit significant anti-proliferative effects against various cancer cell lines, including HeLa (human cervical carcinoma) and C6 (rat brain tumor) cells.

Case Study: Anti-Proliferative Activity
A study evaluated the anti-proliferative activities of several synthesized compounds derived from 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid against HeLa and C6 cell lines using the BrdU cell proliferation ELISA assay. The results indicated that one derivative exhibited an IC50 value of 2.45 µM against C6 cells, significantly outperforming the standard drug 5-Fluorouracil (5-FU), which had an IC50 of 14.82 µM .

CompoundIC50 (C6)IC50 (HeLa)
6a26.39 µM38.11 µM
6b2.45 µM78.78 µM
6c11.45 µM26.20 µM
6d6.00 µM32.44 µM
5-FU14.82 µM29.30 µM

The data indicates that compounds derived from the bicyclic structure show promising anti-cancer activity, warranting further investigation into their mechanisms of action and therapeutic potential.

The biological effects of these compounds are often attributed to their ability to interact with specific proteins or nucleic acids within cells, influencing pathways involved in cell proliferation and apoptosis. Interaction studies utilizing molecular docking simulations have provided insights into how these compounds bind to biological targets, highlighting their potential as drug candidates.

Applications

The potential applications of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid extend beyond oncology to include anti-inflammatory and analgesic effects due to its structural characteristics that may modulate pain pathways or inflammatory responses.

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